molecular formula C18H12N2O2 B2856053 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)naphthalen-2-ol CAS No. 814257-92-6

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)naphthalen-2-ol

Cat. No. B2856053
CAS RN: 814257-92-6
M. Wt: 288.306
InChI Key: MPMLOFLOMQPIJD-UHFFFAOYSA-N
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Description

“1-(3-Phenyl-1,2,4-oxadiazol-5-yl)naphthalen-2-ol” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “1-(3-Phenyl-1,2,4-oxadiazol-5-yl)naphthalen-2-ol”, often involves the reaction of amidoximes with carboxylic acids or their derivatives . The reaction typically takes place in a sodium hydroxide-dimethyl sulfoxide (NaOH-DMSO) medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of “1-(3-Phenyl-1,2,4-oxadiazol-5-yl)naphthalen-2-ol” consists of a phenyl group attached to the 3-position of a 1,2,4-oxadiazole ring, which is further connected to a naphthalen-2-ol moiety . The oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .

Future Directions

The future directions for research on “1-(3-Phenyl-1,2,4-oxadiazol-5-yl)naphthalen-2-ol” and related compounds could involve further exploration of their anti-infective properties . Additionally, the development of novel synthetic methods for 1,2,4-oxadiazoles could open up new possibilities for the design of new chemical entities with potential anti-infective activity .

properties

IUPAC Name

1-(3-phenyl-1,2,4-oxadiazol-5-yl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-15-11-10-12-6-4-5-9-14(12)16(15)18-19-17(20-22-18)13-7-2-1-3-8-13/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMLOFLOMQPIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)naphthalen-2-ol

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